molecular formula C2H5NO B8633557 Acetonitrile water CAS No. 128870-13-3

Acetonitrile water

Cat. No.: B8633557
CAS No.: 128870-13-3
M. Wt: 59.07 g/mol
InChI Key: PBCJIPOGFJYBJE-UHFFFAOYSA-N
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Description

Acetonitrile water is a useful research compound. Its molecular formula is C2H5NO and its molecular weight is 59.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

2.1 Chromatography

Acetonitrile-water mixtures serve as mobile phases in high-performance liquid chromatography (HPLC). The optimization of these mixtures is critical for achieving high selectivity and efficiency in the separation of complex mixtures. Studies have shown that varying the acetonitrile content and buffer pH can significantly influence retention factors and selectivity in chromatographic applications .

Case Study: Optimization in HPLC
A study focused on optimizing the acetonitrile-water phase composition (86.7:13.3 v/v) for analyzing pharmaceutical compounds demonstrated improved peak resolution and reduced analysis time through systematic adjustments to the mobile phase parameters .

Solvation Properties

3.1 Microscopic Structures and Solvation Dynamics

Research has revealed that acetonitrile-water mixtures exhibit unique solvation properties due to their microscopic structures. Water clusters form at higher water mole fractions, influencing the solvation of solutes such as alcohols and phenols. This behavior is crucial for understanding reaction mechanisms and solute stabilization within mixed solvents .

Table 2: Solvation Properties of Acetonitrile-Water Mixtures

Mole Fraction of Water (Xw)Observed Cluster Behavior
Xw > 0.2Formation of water clusters
Xw < 0.2Homogeneous distribution

Environmental Applications

4.1 Wastewater Treatment

The recovery and treatment of acetonitrile from industrial wastewater not only reduce costs but also mitigate environmental pollution. The aforementioned salt-induced phase separation technique highlights a sustainable approach to managing acetonitrile waste, demonstrating its potential for broader environmental applications .

Q & A

Basic Questions

Q. Under what conditions do acetonitrile and water exhibit phase separation, and how can this be leveraged in experimental workflows?

Acetonitrile and water are generally miscible at room temperature, but phase separation can occur under specific conditions. For example:

  • Low-temperature extraction : At reduced temperatures, acetonitrile-water mixtures can phase-separate without requiring third-party phase initiators, simplifying workflows and preserving temperature-sensitive analytes .
  • Salt-out or solvent-induced phase separation : Adding salts or altering solvent polarity can induce partitioning, useful for selective extraction .
    Methodological Insight : When designing extractions, consider low-temperature protocols (e.g., -20°C) for simplicity and reduced chemical degradation. Validate phase behavior using turbidity tests or refractive index measurements.

Q. How does the viscosity of acetonitrile-water mixtures impact HPLC system pressure?

The viscosity of acetonitrile-water mixtures varies with composition. For example:

  • A 10% acetonitrile-water blend has higher viscosity (~1.3 cP) than pure acetonitrile, increasing backpressure .
  • Methanol-water mixtures exhibit higher viscosity maxima (50% methanol) compared to acetonitrile (10% acetonitrile), affecting pump performance .
    Methodological Insight : Use viscosity tables (e.g., Table I in ) to predict pressure changes. Adjust flow rates or column dimensions to avoid exceeding system limits.

Q. Why is acetonitrile-water commonly used as a mobile phase in reversed-phase (RP) HPLC?

Acetonitrile’s low UV cutoff, high eluting strength, and compatibility with water make it ideal for RP-HPLC. The elution strength increases with acetonitrile concentration, enabling gradient separations. A formula derived from analyte hydrophobicity (log Kow) guides mobile phase composition: ϕ7logKow7.5\phi \approx \frac{7 - \log K_{ow}}{7.5}

where ϕ is the volume fraction of acetonitrile .
Methodological Insight : Calculate ϕ based on the analyte’s log Kow (experimental or predicted) to optimize retention times.

Advanced Research Questions

Q. How can design of experiments (DoE) optimize acetonitrile-water mobile phases for complex separations?

DoE systematically evaluates factors like acetonitrile ratio, pH, and flow rate. For example:

  • A study on Azilsartan separation used DoE to shift from 80:20 to 75:25 (v/v) water-acetonitrile, improving plate count and tailing factors .
    Methodological Insight : Employ fractional factorial designs (e.g., FrF2 function in R) to identify critical parameters. Use response surface models to predict optimal conditions .

Q. How do acetonitrile-water interactions affect chromatographic peak shape in HILIC vs. RP modes?

  • RP mode : Water is a weak solvent; increasing acetonitrile enhances elution. Direct injection of aqueous samples is feasible .
  • HILIC mode : Water is a strong solvent. High aqueous content disrupts the hydration layer on the column, causing peak broadening. Acetonitrile ≥70% (v/v) stabilizes HILIC retention .
    Methodological Insight : For HILIC, pre-equilibrate columns with high acetonitrile content. Use <70% water in injection solvents to avoid peak distortion .

Q. What mechanisms drive acetonitrile-water clathrate formation, and how do they influence retention time reproducibility?

Acetonitrile forms clathrates with water via hydrogen bonding, creating structured solvent networks. This alters viscosity and temperature profiles during mixing, causing retention time variability . Methodological Insight : Monitor column temperature and pre-mix mobile phases to stabilize clathrate formation. Use isocratic holds during gradients to minimize thermal fluctuations .

Q. How does the stability of analytes in acetonitrile-water solutions vary with storage conditions?

  • LGO stability : Degrades 1.5% daily in water-acetonitrile (4:6 v/v) at room temperature. Refrigeration in acetone improves stability .
  • Temperature-sensitive compounds : Low-temperature extraction with acetonitrile-water reduces degradation .
    Methodological Insight : For labile analytes, use acetonitrile-rich solutions, store at -20°C, and analyze immediately after preparation .

Properties

CAS No.

128870-13-3

Molecular Formula

C2H5NO

Molecular Weight

59.07 g/mol

IUPAC Name

acetonitrile;hydrate

InChI

InChI=1S/C2H3N.H2O/c1-2-3;/h1H3;1H2

InChI Key

PBCJIPOGFJYBJE-UHFFFAOYSA-N

Canonical SMILES

CC#N.O

Origin of Product

United States

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